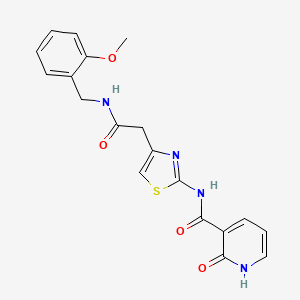

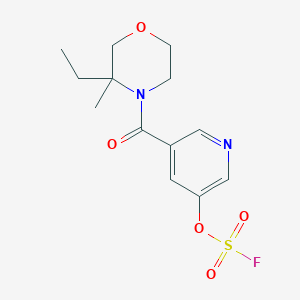

![molecular formula C6H14N2O B2517399 N-[2-(ethylamino)ethyl]acetamide CAS No. 4814-83-9](/img/structure/B2517399.png)

N-[2-(ethylamino)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(ethylamino)ethyl]acetamide is a chemical compound with the molecular formula C6H14N2O . It is also known by other names such as Acetamidoethane, Ethylacetamide, N-Ethylacetamide, N-Acetylethylamine, Acetoethylamide, and N-Aethylacetamid .

Molecular Structure Analysis

The molecular structure of N-[2-(ethylamino)ethyl]acetamide can be represented as a 2D Mol file or a computed 3D SD file . The structure is based on structures generated from information available in ECHA’s databases .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Acid Media

N-[2-(ethylamino)ethyl]acetamide and its derivatives are studied for their effectiveness in corrosion inhibition. Specifically, the electrochemical behavior of these compounds, including imidazoline, its precursor amide, and its derivative imidazolidine, was evaluated using potentiodynamic polarization curves and electrochemical impedance spectroscopy in deaerated acid media. Imidazoline, a derivative, showed good corrosion inhibition at various concentrations. However, the amide (N-[2-(ethylamino)ethyl]acetamide) showed lower efficiency values. These findings suggest a potential application in industrial settings where corrosion is a concern (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Anticancer Drug Synthesis

N-[2-(ethylamino)ethyl]acetamide has been used in synthesizing potential anticancer drugs. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has been synthesized and its structure analyzed for potential anticancer activity. In silico modeling studies targeting the VEGFr receptor indicated its potential application in cancer treatment (Sharma et al., 2018).

Analgesic and Anti-Inflammatory Activities

Compounds like 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, synthesized from N-[2-(ethylamino)ethyl]acetamide derivatives, have been investigated for their analgesic and anti-inflammatory activities. Specifically, the compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities. This suggests a potential use in developing new pain and inflammation management drugs (Alagarsamy et al., 2015).

Cytochrome P450 System in Biodegradation

The compound has been studied in the context of environmental biodegradation. For example, research on the involvement of the Cytochrome P450 system in the N-Deethoxymethylation of Acetochlor (a herbicide related to N-[2-(ethylamino)ethyl]acetamide) by Rhodococcus sp. highlights its role in biodegradation processes. This study provides insights into the environmental impact and degradation pathways of acetamide-based compounds (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(ethylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-7-4-5-8-6(2)9/h7H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAGPADICWLXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(ethylamino)ethyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)

![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)